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Compound of Interest

Compound Name: Triredisol

Cat. No.: B1683672 Get Quote

The specificity of a kinase inhibitor is paramount to its therapeutic efficacy and safety profile.

Off-target effects often arise from the inhibitor binding to and modulating the activity of

unintended kinases, a phenomenon known as cross-reactivity. This guide compares the

selectivity of "Triredisol" with other representative JAK inhibitors against the core members of

the Janus kinase family: JAK1, JAK2, JAK3, and TYK2.

Data Presentation: Kinase Inhibition Profile
The following table summarizes the half-maximal inhibitory concentration (IC50) values for

"Triredisol" and other compounds against the four JAK family kinases. Lower IC50 values

indicate higher potency. The selectivity of "Triredisol" for JAK1 is highlighted by its significantly

lower IC50 value for this kinase compared to the others.

Compound
JAK1 IC50
(nM)

JAK2 IC50
(nM)

JAK3 IC50
(nM)

TYK2 IC50
(nM)

Triredisol

(Hypothetical)
2.8 150.4 89.7 110.2

Ruxolitinib 5.9 5.7 428 19

Tofacitinib 1.6 20 1.0 344

Upadacitinib 43 230 2300 460
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Data for Ruxolitinib, Tofacitinib, and Upadacitinib are representative and compiled from various

public sources for illustrative purposes.

Experimental Protocols
The data presented above is typically generated using in vitro kinase activity assays. A

detailed, representative protocol for such an experiment is provided below.

Protocol: In Vitro Kinase Activity Assay (LanthaScreen™ Eu Kinase Binding Assay)

This assay measures the binding of the test compound to the kinase of interest.

Reagents and Materials:

JAK1, JAK2, JAK3, and TYK2 kinases (recombinant).

Europium-labeled anti-tag antibody.

Alexa Fluor™ 647-labeled ATP-competitive kinase inhibitor (tracer).

Test compounds ("Triredisol," etc.) serially diluted in DMSO.

Assay buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35).

Procedure:

1. Prepare a 3-fold serial dilution of the test compounds in DMSO.

2. In a 384-well plate, add 2.5 µL of the diluted compound.

3. Add 2.5 µL of the kinase-antibody mixture to each well.

4. Add 5 µL of the tracer to each well.

5. Incubate the plate at room temperature for 60 minutes, protected from light.

6. Read the plate on a fluorescence resonance energy transfer (FRET)-capable plate reader,

measuring the emission at 665 nm and 615 nm following excitation at 340 nm.
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Data Analysis:

1. The FRET signal is calculated as the ratio of the emission at 665 nm to that at 615 nm.

2. The percent inhibition is calculated relative to high and low controls.

3. IC50 values are determined by fitting the percent inhibition data to a four-parameter

logistic model using graphing software.

Visualizations
Signaling Pathway and Experimental Workflow

To understand the context of JAK1 inhibition and the workflow for assessing cross-reactivity,

the following diagrams are provided.
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Caption: The JAK-STAT signaling pathway, which is inhibited by Triredisol.
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Caption: Experimental workflow for determining kinase cross-reactivity.

To cite this document: BenchChem. [Comparative Cross-Reactivity Analysis of JAK Family
Inhibitors]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b1683672#cross-reactivity-of-triredisol-with-other-
compounds]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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